Cas no 37517-28-5 (Amikacin)

Amikacin structure
Amikacin structure
상품 이름:Amikacin
CAS 번호:37517-28-5
MF:C22H43N5O13
메가와트:585.6025
MDL:MFCD00883675
CID:54721
PubChem ID:37768

Amikacin 화학적 및 물리적 성질

이름 및 식별자

    • Amikacin
    • AMIKACIN DIHYDRATE
    • 1-N-[L(-)-4-AMINO-2-HYDROXY-BUTYRYL]KANAMYCIN A
    • N1-[(S)-4-AMINO-2-HYDROXYBUTYRYL]-KANAMYCIN A
    • N1-[(S)-4-AMINO-2-HYDROXYBUTYRYL]KANAMYCIN A DIHYDRATE
    • (s)-y
    • 1-n-(l(-)-gamma-amino-alpha-hydroxybutyryl)kanamycina
    • amicacin
    • amikin
    • amiklin
    • AMK
    • bb-k8
    • biklin
    • D-Streptamine
    • kaminax
    • lukadin
    • mikavir
    • novamin
    • amikacine
    • Amikacinum
    • Amikacina
    • Amikavet
    • Amiglyde-V
    • Amikacillin
    • Arikace
    • Antibiotic BB-K 8
    • AMIKACIN SULFATE
    • Amukin
    • Amikacinum [INN-Latin]
    • Amikacine [INN-French]
    • Amikacina [INN-Spanish]
    • Amikacin Base
    • BB-K 8
    • Briclin
    • Pierami
    • ANTIBIOTIC BB-K8
    • 1-N-(L(-)-gamma-Amino-alpha-hydroxybutyryl)kanamycin A
    • Amikacin hydrate
    • C22H43N5O13
    • LKCWBDHBTVXHDL-RM
    • (2S)-4-amino-N-{(1R,2S,3S,4R,5S)-5-amino-2-[(3-amino-3-deoxy-alpha-D
    • BPBio1_000671
    • D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-4))-N1-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-, (S)-
    • Tox21_111201_1
    • 37517-28-5
    • Amikacinum (Latin)
    • Q408529
    • D02543
    • BAY41-6551
    • DTXSID3022586
    • Amikacinum (INN-Latin)
    • nktr-061
    • DTXCID002586
    • UNII-84319SGC3C
    • AB00513828_06
    • NS00006181
    • J01GB06
    • SR-01000722004-6
    • A823716
    • NSC 177001
    • SR-01000722004
    • Potentox
    • AMIKACIN [USP MONOGRAPH]
    • AKN
    • Amikacin, Antibiotic for Culture Media Use Only
    • Amikacin (USP/INN)
    • AMIKACIN [MI]
    • MFCD00883675
    • EINECS 253-538-5
    • D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1.fwdarw.6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1.fwdarw.4))-N1-((2S)-4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-
    • (S)-4-amino-N-((1R,2S,3S,4R,5S)-5-amino-2-(((2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4-(((2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-3-hydroxycyclohexyl)-2-hydroxybutanamide
    • AMIKACIN [MART.]
    • Amikacin; 6-O-(3-Amino-3-deoxy-?-d-glucopyranosyl)-4-O-(6-amino-6-deoxy-?-d-glucopyranosyl)-1-N-[(2S)-4-amino-2-hydroxybutanoyl]-2-deoxy-d-streptamine
    • AKOS005383276
    • AMIKACIN [WHO-DD]
    • Amikacine (INN-French)
    • (2S)-4-amino-N-{(1R,2S,3S,4R,5S)-5-amino-2-[(3-amino-3-deoxy-alpha-D-glucopyranosyl)oxy]-4-[(6-amino-6-deoxy-alpha-D-glucopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanamide
    • AMIKACIN (USP-RS)
    • EN300-7481440
    • Amikozit
    • C06820
    • D-Streptamine, O-3-amino-3-deoxy-.alpha.-D-glucopyranosyl-(1->6)-O-[6-amino-6-deoxy-.alpha.-D-glucopyranosyl-(1->4)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-
    • 37517-28-5 (free base)
    • TD1 - Therapeutic Drug mixture
    • BSPBio_000609
    • O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1->4)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1->6))-N(3)-(4-amino-L-2-hydroxybutyryl)-2-deoxy-L-streptamine
    • ,6R)-4-azanyl-6-(hydroxymethyl)-3,5-bis(oxidanyl)oxan-2-yl]oxy-3-oxidanyl-cyclohexyl]-4-azanyl-2-oxidanyl-butanamide
    • AMIKACIN [WHO-IP]
    • N1-[(S)-4-Amino-2-hydroxybutyryl]kanamycin A
    • AB00513828
    • Amikacina (INN-Spanish)
    • GTPL10894
    • AMIKACIN [VANDF]
    • NCGC00093350-05
    • Amikacin (USP:INN:BAN)
    • BDBM50237603
    • HY-B0509A
    • CHEMBL177
    • SCHEMBL2985
    • CHEBI:2637
    • Tox21_111201
    • W-106531
    • O-3-AMINO-3-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-(6-AMINO-6-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->6))-N(SUP 3)-(4-AMINO-L-2-HYDROXYBUTYRYL)-2-DEOXY-L-STREPTAMINE
    • D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-4))-N(sup 1)-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-, (S)-
    • AMIKACIN (EP MONOGRAPH)
    • CAS-37517-28-5
    • O-3-Amino-3-deoxy-.alpha.-D-glucopyranosyl-(1->6)-O-[6-amino-6-deoxy-.alpha.-D-glucopyranosyl-(1->4)]-1-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-D-streptamine
    • (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
    • S01AA21
    • Arikayce liposomal
    • (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxy-tetrahydropyran-2-yl]oxy-3-hydroxy-cyclohexyl]-2-hydroxy-butanamide
    • Amikacin,(S)
    • Amikacin free base
    • DB00479
    • O-3-Amino-3-deoxy-alpha-D-glucopyranosyl-(1-4)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-6))-N(sup 3)-(4-amino-L-2-hydroxybutyryl)-2-deoxy-L-streptamine
    • Amikin (Disulfate)
    • D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1->6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1->4))-N(sup 1)-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-, (S)-
    • D06AX12
    • (S)-4-amino-N-((1R,2S,3S,4R,5S)-5-amino-2-((2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-4-((2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yloxy)-3-hydroxycyclohexyl)-2-hydroxybutanamide
    • NCGC00093350-02
    • AMIKACIN [EP MONOGRAPH]
    • NCGC00093350-03
    • O-3-AMINO-3-DEOXY-alpha-D-GLUCOPYRANOSYL-(1->4)-O-(6-AMINO-6-DEOXY-alpha-D-GLUCOPYRANOSYL-(1->6))-N(SUP 3)-(4-AMINO-L-2-HYDROXYBUTYRYL)-2-DEOXY-L-STREPTAMINE
    • 84319SGC3C
    • AMIKACINUM [WHO-IP LATIN]
    • HSDB 3583
    • NSC-177001
    • BAY 41-6551
    • D-STREPTAMINE, O-3-AMINO-3-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->6)-O-(6-AMINO-6-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4))-N(SUP 1)-(4-AMINO-2-HYDROXY-1-OXOBUTYL)-2-DEOXY-, (S)-
    • AMIKACIN [HSDB]
    • Prestwick3_000395
    • MAT2501
    • AMIKACIN [JAN]
    • (2S)-N-[(1R,2S,3S,4R,5S)-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-tris(oxidanyl)oxan-2-yl]oxy-5-azanyl-2-[(2S,3R,4S,5S
    • AS-76985
    • AMIKACIN [INN]
    • (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-(3-amino-3-deoxy-alpha-D-glucopyranosyloxy)-4-(6-amino-6-deoxy-alpha-D-glucopyranosyloxy)-3-hydroxycyclohexyl]-2-hydroxybutanamide
    • AMIKACIN [USP-RS]
    • NSC177001
    • Amikacin (free base)
    • (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-{[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4-{[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy}-3-hydroxycyclohexyl]-2-hydroxybutanamide
    • AMIKACIN (USP MONOGRAPH)
    • (2S)-N-[(1R,2S,3S,4R,5S)-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-tris(oxidanyl)oxan-2-yl]oxy-5-azanyl-2-[(2S,3R,4S,5S ,6R)-4-azanyl-6-(hydroxymethyl)-3,5-bis(oxidanyl)oxan-2-yl]oxy-3-oxidanyl-cyclohexyl]-4-azanyl-2-oxidanyl-butanamide
    • AT03 - Amikacin
    • Amikacin [USP:INN:BAN]
    • AMIKACIN (MART.)
    • MFCD11045969
    • BRD-K88043978-315-02-8
    • 39831-55-5
    • Amikacin disulfate
    • Amikacin; 6-O-(3-Amino-3-deoxy-a-d-glucopyranosyl)-4-O-(6-amino-6-deoxy-a-d-glucopyranosyl)-1-N-[(2S)-4-amino-2-hydroxybutanoyl]-2-deoxy-d-streptamine
    • STK039706
    • MDL: MFCD00883675
    • 인치: 1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+/m0/s1
    • InChIKey: LKCWBDHBTVXHDL-RMDFUYIESA-N
    • 미소: O([C@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])N([H])[H])O[H])[C@]1([H])[C@]([H])([C@@]([H])([C@]([H])(C([H])([H])[C@@]1([H])N([H])C([C@]([H])(C([H])([H])C([H])([H])N([H])[H])O[H])=O)N([H])[H])O[C@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])N([H])[H])O1)O[H])O[H])O[H])O[H]

계산된 속성

  • 정밀분자량: 585.28600
  • 동위원소 질량: 585.286
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 13
  • 수소 결합 수용체 수량: 17
  • 중원자 수량: 40
  • 회전 가능한 화학 키 수량: 10
  • 복잡도: 819
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 16
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): -7.9
  • 토폴로지 분자 극성 표면적: 332

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 1.3764 (rough estimate)
  • 융해점: 203℃
  • 비등점: 642.23°C (rough estimate)
  • 플래시 포인트: 547.6 °C
  • 굴절률: 1.7500 (estimate)
  • 용해도: H2O: 50 mg/mL, clear, colorless
  • 수용성: Soluble in water (partly).
  • PSA: 331.94000
  • LogP: -5.23210
  • 머크: 13,404
  • 비선광도: D23 +99° (c = 1.0 in water)
  • 용해성: 미확정

Amikacin 보안 정보

Amikacin 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1013-200mg
Amikacin
37517-28-5 99.34%
200mg
¥ 1244 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1013-200 mg
Amikacin
37517-28-5 99.34%
200mg
¥1244.00 2022-04-26
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
AA0948-1g
Amikacin
37517-28-5 ≥98%
1g
¥1050元 2023-09-15
Biosynth
AA29724-0.1 g
Amikacin anhydrous
37517-28-5
0.1 g
$121.00 2023-01-05
Biosynth
AA29724-0.25 g
Amikacin anhydrous
37517-28-5
0.25 g
$181.50 2023-01-05
TRC
A578490-1g
Amikacin
37517-28-5
1g
$ 198.00 2023-09-08
Biosynth
AA29724-1 g
Amikacin anhydrous
37517-28-5
1g
$363.00 2023-01-05
SHENG KE LU SI SHENG WU JI SHU
sc-278692A-5g
Amikacin (free base),
37517-28-5
5g
¥1151.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-278692-1 g
Amikacin (free base),
37517-28-5
1g
¥459.00 2023-07-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1013-25mg
Amikacin
37517-28-5 99.34%
25mg
¥ 288 2023-09-07

Amikacin 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:37517-28-5)Amikacin
A823716
순결:99%/99%
재다:1g/5g
가격 ($):172.0/464.0